molecular formula C8H19N3 B12548115 N,N,1,3-Tetramethylhexahydropyrimidin-5-amine CAS No. 143228-34-6

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine

Cat. No.: B12548115
CAS No.: 143228-34-6
M. Wt: 157.26 g/mol
InChI Key: DUHWPYLWISGKBI-UHFFFAOYSA-N
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Description

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is an organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine typically involves the reaction of formaldehyde with N,N’-dimethyl-1,3-propanediamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone . Another method involves the reaction of N,N’-dimethyl-1,3-propanediamine with chloroacetonitrile under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous processes using fixed-bed reactors. The starting materials, such as N,N’-dimethyl-1,3-propanediamine and formaldehyde, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hexahydropyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Synthesis

The compound belongs to the class of hexahydropyrimidines, characterized by a saturated six-membered ring containing nitrogen atoms. Its structure can be represented as follows:

C9H18N4\text{C}_9\text{H}_{18}\text{N}_4

The synthesis of this compound generally involves the reaction of appropriate amines with carbonyl compounds under basic conditions, leading to the formation of the pyrimidine ring.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to hexahydropyrimidines. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 2.0 μg/mL .

Table 1: Antimicrobial Activity of Hexahydropyrimidine Derivatives

CompoundBacteria TestedMIC (μg/mL)Activity Type
This compoundE. faecium0.5Bactericidal
Derivative AS. aureus1.0Bacteriostatic
Derivative BE. coli2.0Bactericidal

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.

2. Anticancer Properties

The biological activity of this compound extends into anticancer research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), derivatives of hexahydropyrimidines were tested for cytotoxicity using MTT assays. Results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHeLa15Apoptosis induction
Derivative CMCF-712Cell cycle arrest

This evidence suggests that this compound may hold promise as an anticancer agent through mechanisms involving apoptosis and cell cycle modulation.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, compounds of this class have been explored for additional pharmacological activities including anti-inflammatory and analgesic effects . The broad spectrum of biological activities makes them attractive for further research.

Properties

CAS No.

143228-34-6

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

N,N,1,3-tetramethyl-1,3-diazinan-5-amine

InChI

InChI=1S/C8H19N3/c1-9(2)8-5-10(3)7-11(4)6-8/h8H,5-7H2,1-4H3

InChI Key

DUHWPYLWISGKBI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CN(C1)C)N(C)C

Origin of Product

United States

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